molecular formula C10H5ClN2O3S B13820909 3-(Chlorosulfonyl)-2-diazonionaphthalen-1-olate CAS No. 36443-15-9

3-(Chlorosulfonyl)-2-diazonionaphthalen-1-olate

Cat. No.: B13820909
CAS No.: 36443-15-9
M. Wt: 268.68 g/mol
InChI Key: GCTNRXMQYRFTNC-UHFFFAOYSA-N
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Description

3-(Chlorosulfonyl)-2-diazonionaphthalen-1-olate is a specialized chemical reagent designed for research and development applications. This compound features a unique molecular structure combining a reactive chlorosulfonyl group with a diazonioolate moiety, making it a valuable intermediate for various synthetic transformations. Its primary research value lies in its potential as a coupling agent for the synthesis of more complex organic molecules, particularly in the development of dyes, functional materials, and pharmaceutical candidates. The chlorosulfonyl group acts as a potent electrophile, enabling facile nucleophilic substitution reactions, while the diazonioolate group can participate in diverse cyclization and coupling reactions. Researchers utilize this compound to introduce novel functional groups into naphthalene-based scaffolds, exploring new pathways in molecular design. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult safety data sheets and handle this material with appropriate precautions, as reactive sulfonyl chlorides and diazonium compounds require specific handling procedures. For specific technical data, including molecular weight, formula, and CAS number, please contact our technical support team.

Properties

CAS No.

36443-15-9

Molecular Formula

C10H5ClN2O3S

Molecular Weight

268.68 g/mol

IUPAC Name

3-chlorosulfonyl-2-diazonionaphthalen-1-olate

InChI

InChI=1S/C10H5ClN2O3S/c11-17(15,16)8-5-6-3-1-2-4-7(6)10(14)9(8)13-12/h1-5H

InChI Key

GCTNRXMQYRFTNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2[O-])[N+]#N)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Sulfonylation of Diazonium Naphtholate Precursors

A common route involves chlorosulfonation of a diazonium-substituted naphthol or its derivatives:

  • Starting Material: 3-hydroxy-2-naphthylamine or related hydroxynaphthalene derivatives.
  • Diazotization: Treatment with sodium nitrite (NaNO2) in acidic medium (e.g., HCl) at low temperatures to form the diazonium salt.
  • Chlorosulfonation: Reaction with chlorosulfonic acid or chlorosulfonyl reagents to introduce the chlorosulfonyl group at the 3-position.

Conditions and yields:

Reagents/Conditions Temperature Time Yield (%) Notes
Chlorosulfonic acid, 65°C, 5h + overnight 65°C 5h + overnight ~30% Direct chlorosulfonation, moderate yield
Bis(trichloromethyl) carbonate + triethylamine in dichloromethane -50°C ~1.33 h ~80% High selectivity and yield, low temperature favors product
Trichloromethyl chloroformate + triethylamine in dichloromethane -50°C 1.33–1.5 h ~80% Similar high yield and selectivity as above

Multi-Step Synthesis Route

A more elaborate multi-step synthesis involves:

  • Reduction of naphthalene sulfonic acid derivatives with sodium hydrogensulfite.
  • Diazotization with sodium nitrite in concentrated HCl.
  • Reduction with sodium dithionite under alkaline conditions.
  • Oxidation with CuSO4 and sodium nitrite.
  • Final chlorosulfonation with chlorosulfonic acid.
Step Reaction Conditions Yield (%)
1 Sodium hydrogensulfite reduction Aqueous, heating, 24 h 90
2 Diazotization NaNO2, conc. HCl, aqueous, 0.83 h 60
3 Sodium dithionite reduction Aqueous NaOH, 0.08 h 34
4 CuSO4/NaNO2 oxidation Aqueous, 0.17 h 60
5 Chlorosulfonic acid sulfonylation 65°C, 5 h + overnight 30

This route achieves the target compound with cumulative yields reflecting the complexity of transformations.

Analysis of Preparation Methods

  • Direct chlorosulfonation with chlorosulfonic acid is straightforward but suffers from lower yields (~30%) and requires prolonged reaction times at elevated temperatures.
  • Use of trichloromethyl chloroformate or bis(trichloromethyl) carbonate with triethylamine in dichloromethane at low temperature (-50°C) offers improved yields (~80%) and better selectivity, indicating milder and more controlled reaction conditions.
  • The multi-step synthetic route is more complex but allows for purification and modification at each stage, potentially useful for large-scale or specialized applications.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Temperature Time Yield (%) Advantages Disadvantages
Direct chlorosulfonation Chlorosulfonic acid 65°C 5h + overnight ~30 Simple setup Low yield, harsh conditions
Low-temp chlorosulfonylation Trichloromethyl chloroformate + triethylamine -50°C ~1.3–1.5 h ~80 High yield, good selectivity Requires low temp control
Multi-step synthesis NaHSO3 reduction, diazotization, dithionite reduction, CuSO4 oxidation, chlorosulfonation Various Multiple steps Variable High purity, stepwise control Time-consuming, complex

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The diazo group in 3-Diazo-3,4-dihydro-4-oxonaphthalene-2-sulphonyl chloride can undergo nucleophilic substitution reactions, where the diazo group is replaced by a nucleophile.

    Photochemical Reactions: The compound is highly reactive under UV light, leading to the formation of reactive intermediates that can participate in various photochemical reactions.

    Cycloaddition Reactions: The diazo group can also participate in cycloaddition reactions, forming cyclic compounds.

Common Reagents and Conditions:

Major Products Formed:

    Substituted Naphthalenes: From nucleophilic substitution.

    Reactive Intermediates: From photochemical reactions.

    Cyclic Compounds: From cycloaddition reactions.

Scientific Research Applications

3-(Chlorosulfonyl)-2-diazonionaphthalen-1-olate is a compound of significant interest in organic chemistry and pharmaceuticals. This article will explore its applications, particularly in scientific research, focusing on its synthesis, reactivity, and role as an intermediate in the development of various pharmacologically active compounds.

Synthesis of Isoindoline Derivatives

One of the primary applications of this compound is as an intermediate in the synthesis of isoindoline derivatives. These compounds exhibit a range of biological activities, including antihypertensive properties. The synthesis involves treating substituted phthalides with ammonia to yield isoindoline compounds, which can be further modified to enhance their pharmacological effects .

Case Study: Synthesis of Chlorthalidone

A notable example includes the synthesis of chlorthalidone, an antihypertensive agent. The process utilizes this compound as a key intermediate, demonstrating fewer hazardous steps compared to traditional methods that involve diazotization .

Electrophilic Aromatic Substitution Reactions

The compound can also participate in electrophilic aromatic substitution reactions due to the presence of the diazonium group. This reactivity allows for the introduction of various substituents onto aromatic rings, facilitating the development of complex molecular architectures used in pharmaceuticals and agrochemicals.

Table: Electrophilic Substitution Reactions

Reaction TypeConditionsProducts
Nucleophilic substitutionAqueous mediumSubstituted aromatic compounds
Coupling with aryl halidesCopper catalysisBiaryl compounds
Functionalization with aminesAcidic conditionsAmino-substituted products

Development of New Pharmacological Agents

Research indicates that derivatives of this compound can serve as precursors for new pharmacological agents. For instance, modifications to the naphthalene core can lead to compounds with enhanced activity against various diseases, including cancer and hypertension .

Material Science Applications

Beyond pharmaceuticals, this compound has potential applications in material science. Its ability to form stable complexes with metals makes it useful in developing new materials for electronic applications and catalysis.

Mechanism of Action

The mechanism of action of 3-Diazo-3,4-dihydro-4-oxonaphthalene-2-sulphonyl chloride involves the formation of reactive intermediates upon exposure to UV light. These intermediates can then react with various substrates, leading to the formation of new chemical bonds. The diazo group is highly reactive and can participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

6-Diazo-5,6-dihydro-5-oxo-1-naphthalenesulfonyl Chloride (CAS 36451-09-9)

Key Differences :

  • Substituent Positions : The diazo group is at position 6, and the sulfonyl chloride is at position 1, compared to positions 2 and 3 in the target compound.
  • Reactivity : The 5-oxo group in this compound stabilizes the diazonium moiety, reducing its thermal instability compared to the target compound .
  • Applications : Used in photoresist materials and polymer modifications due to its balanced reactivity .

Disodium 6-Hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonate (CAS 2783-94-0)

Key Differences :

  • Functional Groups : Contains a sulfonate (-SO₃⁻) group instead of chlorosulfonyl (-SO₂Cl) and a stabilized azo (-N=N-) linkage instead of a diazonium (-N₂⁺) group.
  • Stability : The sulfonate and azo groups make this compound water-soluble and thermally stable, suitable for food dyes (e.g., Food Yellow 3) .
  • Reactivity : Lacks the electrophilic chlorosulfonyl group, limiting its utility in nucleophilic substitutions .

Methyl Chlorosulfonate (CAS 812-01-1)

Key Differences :

  • Structure : A simple alkyl chlorosulfonate (CH₃OSO₂Cl) without aromatic or diazonium groups.
  • Reactivity : Hydrolyzes rapidly to release HCl and methyl sulfate, contrasting with the aromatic stability of the target compound .
  • Applications : Primarily used as a methylating agent in organic synthesis, unlike the target compound’s role in aryl functionalization .

3-(Chlorosulfonyl)benzoyl Chloride (CAS 4052-92-0)

Key Differences :

  • Structure : Benzene ring with chlorosulfonyl (-SO₂Cl) and benzoyl chloride (-COCl) groups.
  • Reactivity : The dual electrophilic sites enable sequential acylations and sulfonations, but the absence of a diazonium group limits its use in coupling reactions .
  • Applications : Intermediate in agrochemicals and surfactants, differing from the target compound’s focus on dye and pharmaceutical synthesis .

Data Table: Comparative Analysis

Compound Name CAS Number Functional Groups Key Reactivity Applications Stability
3-(Chlorosulfonyl)-2-diazonionaphthalen-1-olate Not Provided Diazonium (-N₂⁺), Chlorosulfonyl High electrophilicity, nucleophilic displacement Dyes, pharmaceuticals, polymers Moderate (diazonium decomposes thermally)
6-Diazo-5,6-dihydro-5-oxo-1-naphthalenesulfonyl Chloride 36451-09-9 Diazo (-N₂), Chlorosulfonyl Stabilized diazo group, photoresist reactivity Photoresists, polymer crosslinking Higher (5-oxo stabilization)
Disodium 6-Hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonate 2783-94-0 Azo (-N=N-), Sulfonate (-SO₃⁻) Water-soluble, stable azo linkage Food dyes (Food Yellow 3) High (aqueous stability)
Methyl Chlorosulfonate 812-01-1 Alkyl Chlorosulfonate (-OSO₂Cl) Rapid hydrolysis, methylating agent Methylation reactions Low (hydrolyzes readily)
3-(Chlorosulfonyl)benzoyl Chloride 4052-92-0 Chlorosulfonyl, Benzoyl Chloride Dual electrophilic reactivity Agrochemicals, surfactants Moderate (moisture-sensitive)

Research Findings and Stability Considerations

  • Diazonium Stability : The target compound’s diazonium group is less stable than the 5-oxo-stabilized variant in CAS 36451-09-9 but more reactive in coupling reactions .
  • Sulfonyl vs. Sulfonate : Chlorosulfonyl groups (target compound) enable nucleophilic substitutions, while sulfonates (CAS 2783-94-0) are inert but water-soluble .
  • Aromatic vs. Aliphatic : Aromatic chlorosulfonyl compounds (target) exhibit slower hydrolysis than aliphatic analogs like methyl chlorosulfonate, which releases HCl explosively in water .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(Chlorosulfonyl)-2-diazonionaphthalen-1-olate, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via diazotization of a naphthylamine precursor followed by sulfonation. For example, analogous syntheses of diazonium salts involve treating aromatic amines with nitrous acid (HNO₂) under acidic conditions, followed by reaction with chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl group . Optimizing stoichiometry, temperature (e.g., maintaining 0–5°C during diazotization), and solvent polarity (e.g., using CHCl₃ for extraction) can enhance yields. Recrystallization in ethanol or acetonitrile is recommended for purification .

Q. How should researchers handle the compound’s instability during storage and experimentation?

  • Methodology : The diazonium group is thermally and photolytically labile. Store the compound at –20°C in anhydrous, dark conditions under inert gas (e.g., argon). Avoid prolonged exposure to moisture, as hydrolysis can degrade the sulfonyl chloride moiety. Use freshly prepared solutions in dry aprotic solvents (e.g., DMF or DCM) for reactions .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the naphthalene backbone and substituent positions. Aromatic protons typically appear δ 7.0–8.5 ppm, while the diazonium proton is absent due to exchange broadening .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves the spatial arrangement of the chlorosulfonyl and diazonium groups, critical for mechanistic studies .
  • FT-IR : Peaks near 1370 cm⁻¹ (S=O stretching) and 2100 cm⁻¹ (–N₂⁺ stretching) confirm functional groups .

Advanced Research Questions

Q. What mechanistic pathways govern the decomposition of this compound, and how do solvents influence its stability?

  • Methodology : Decomposition involves two competing pathways:

  • Thermal decomposition : Releases N₂ gas, forming a reactive naphthyl radical intermediate. Monitor via gas evolution and HPLC to track byproducts.
  • Hydrolytic degradation : The chlorosulfonyl group reacts with water, generating sulfonic acid. Kinetic studies in D2O vs. DMF-d₇ reveal solvent-dependent half-lives .
    • Experimental Design : Use Arrhenius plots (variable-temperature NMR) to calculate activation energies for decomposition routes .

Q. How can this compound be applied in synthesizing heterocyclic frameworks, such as isoxazoles or azo dyes?

  • Methodology :

  • Azo Coupling : React with electron-rich aromatics (e.g., phenols or anilines) to form stable azo dyes. For example, coupling with 2-naphthol under basic conditions produces intensely colored compounds for photophysical studies .
  • Cycloaddition : Use the diazonium group as a 1,3-dipole in [3+2] cycloadditions with alkynes to synthesize pyrazole derivatives. Optimize regioselectivity using Cu(I) catalysts .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts or XRD bond lengths) be resolved?

  • Methodology :

  • DFT Calculations : Compare experimental NMR/XRD data with density functional theory (DFT)-predicted structures to identify discrepancies caused by crystal packing effects or solvation .
  • Dynamic NMR : Probe tautomerism or rotational barriers in the sulfonyl group that may explain anomalous peaks .
  • Multi-Technique Cross-Validation : Combine IR, Raman, and mass spectrometry to confirm assignments. For example, a mass spec [M–Cl]⁺ ion confirms the chlorosulfonyl moiety .

Methodological Considerations

  • Contradiction Analysis : If synthetic yields vary across studies, compare reaction scales, reagent purity (e.g., ClSO₃H vs. SOCl₂), and workup protocols. For instance, residual acid in ClSO₃H may hydrolyze diazonium intermediates, reducing yields .
  • Safety Protocols : Always use fume hoods and explosion-proof equipment due to the compound’s thermal instability. Neutralize waste with aqueous NaHCO₃ before disposal .

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